molecular formula C15H18N4O2S2 B2550380 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 898462-35-6

3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B2550380
CAS No.: 898462-35-6
M. Wt: 350.46
InChI Key: RCQXDBIPRCRINM-UHFFFAOYSA-N
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Description

3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea (CAS Number 898462-35-6) is a synthetic organic compound with a molecular formula of C15H18N4O2S2 and a molecular weight of 350.46 g/mol . This urea derivative is built around a 1,3,4-thiadiazole heterocyclic core, a scaffold renowned in medicinal chemistry for its diverse biological potential . The 1,3,4-thiadiazole ring is a five-membered aromatic system containing sulfur and nitrogen atoms, which is known to be stable in acidic conditions and can interact with various biological targets . The structure incorporates a phenacylsulfanyl side chain at the 5-position of the thiadiazole ring, which may influence its physicochemical properties and biomolecular interactions. Compounds featuring the 1,3,4-thiadiazole nucleus have been extensively investigated and demonstrate a broad spectrum of research applications, including as anticonvulsant , antimicrobial , anticancer , anti-inflammatory , and antiviral agents . The presence of the urea functional group (-NC(=O)N-) further enhances the compound's research value, as (thio)urea derivatives are widely used in drug design due to their capacity to form hydrogen bonds with biological substrates . This specific molecular architecture makes it a valuable chemical intermediate and a candidate for further investigation in pharmaceutical development and biochemical screening. This product is intended for research and development use only in a laboratory setting and is not classified or intended for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

1-tert-butyl-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-15(2,3)17-12(21)16-13-18-19-14(23-13)22-9-11(20)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQXDBIPRCRINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is constructed via cyclization of tert-butyl-substituted thiosemicarbazides. A representative protocol adapted from involves:

  • Reaction of tert-butyl thioamide with hydrazine hydrate in ethanol under reflux to form tert-butyl thiosemicarbazide.
  • Cyclization with phosphorus oxychloride (POCl₃) at 80–90°C for 4–6 hours, yielding 5-chloro-3-tert-butyl-1,3,4-thiadiazol-2-amine (Intermediate A).

Key Data :

  • Yield: 68–72% (estimated from analogous reactions in).
  • Characterization: $$ ^1\text{H NMR} $$ (CDCl₃, 400 MHz): δ 1.45 (s, 9H, tert-butyl), 5.20 (br s, 2H, NH₂).

Urea Functionalization at Position 2

Carbamoyl Chloride-Mediated Urea Synthesis

The 2-amino group of the thiadiazole is converted to urea via a carbamoyl chloride intermediate, as described in:

  • Salt Formation : React 5-[(2-oxo-2-phenylethyl)sulfanyl]-3-tert-butyl-1,3,4-thiadiazol-2-amine (1.0 equiv) with hydrochloric acid in dichloromethane.
  • Photochemical Reaction : Expose the amine hydrochloride to UV light (254 nm) in the presence of triphosgene (0.5 equiv) to generate the carbamoyl chloride.
  • Ammonolysis : Bubble ammonia gas through the reaction mixture at 0°C for 2 hours.

Optimization Notes :

  • Photochemical activation enhances reaction efficiency.
  • Yield: 70–75% (based on).

Characterization :

  • $$ ^{13}\text{C NMR} $$ (DMSO-d₆, 100 MHz): δ 28.9 (tert-butyl), 126.5–137.8 (Ar-C), 158.2 (C=O urea).

Alternative Pathways and Comparative Analysis

Coupling Reagent-Assisted Urea Formation

An alternative method using carbonyl diimidazole (CDI) avoids hazardous phosgene derivatives:

  • Activation : Treat the 2-amine (1.0 equiv) with CDI (1.2 equiv) in THF at 25°C for 2 hours.
  • Quenching : Add ammonium chloride (2.0 equiv) and heat at 50°C for 6 hours.

Advantages :

  • Milder conditions.
  • Yield: 60–65%.

Challenges and Industrial Scalability

Purification and Byproduct Management

  • Sulfanyl Group Oxidation : The thioether moiety may oxidize to sulfone during prolonged storage; antioxidants like ascorbic acid are recommended.
  • Urea Hydrolysis : Acidic or basic conditions can degrade the urea group; neutral pH during workup is critical.

Green Chemistry Considerations

  • Solvent Replacement : Transitioning from THF to cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalytic Methods : Palladium-catalyzed coupling for sulfanyl group introduction remains under exploration.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to thiadiazoles often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antitumor Properties : Initial findings indicate that it may exhibit cytotoxic effects against certain cancer cell lines, positioning it as a candidate for anticancer drug development.

Synthesis and Derivatives

The synthesis of 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves multi-step reactions allowing for precise control over the final product's structure. This synthetic versatility enables researchers to create derivatives that may enhance biological activity or improve pharmacological properties.

Synthetic Route Overview

  • Formation of Thiadiazole Ring : The initial step involves creating the thiadiazole structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent steps introduce the tert-butyl and phenylethylsulfanyl groups, critical for the compound's biological activity.
  • Purification and Characterization : The final product is purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Case Studies and Research Findings

Several studies have investigated the biological applications of thiadiazole derivatives similar to 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea:

StudyFocusFindings
Dhokale et al. (2020)Anticancer ActivityNovel urea analogues showed enhanced anticancer activity against specific cell lines; structural modifications improved efficacy .
PMC5362113 (2016)Antitrypanosomal ActivityUrea derivatives exhibited significant potency against Trypanosoma brucei, indicating potential for treating human African trypanosomiasis .
Turkish Journal of Chemistry (2021)Antimicrobial StudiesSynthesized compounds demonstrated better activity against gram-positive bacteria compared to gram-negative strains .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

  • Target Compound : The 1,3,4-thiadiazole core is functionalized with a urea group, tert-butyl, and a sulfanyl-2-oxo-2-phenylethyl chain.
  • 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole: This derivative lacks a urea group but features two phenyl-substituted sulfanyl chains. Its crystal structure (monoclinic, a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å) reveals a butterfly conformation with near-planar phenyl-thiadiazole wings .

Conformational and Electronic Differences

  • The tert-butyl group in all three compounds increases hydrophobicity, but the dimethyl urea in may reduce solubility compared to the unsubstituted urea in the target compound.

Biological Activity

3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a urea moiety, which are known to contribute to various biological activities. The molecular formula is C13_{13}H16_{16}N4_{4}S2_{2}O, with a molecular weight of approximately 300.42 g/mol.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea have shown effectiveness against various bacterial strains. A study highlighted the Minimum Inhibitory Concentration (MIC) values for related thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Thiadiazole AS. aureus0.03
Thiadiazole BE. coli0.06
Target CompoundS. pyogenes0.12

2. Antitumor Activity
Thiadiazole derivatives are also recognized for their antitumor properties. For example, compounds in this class have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-435) and lung cancer (EKVX). In vitro studies reported GI50 values indicating significant antiproliferative activity .

Table 2: Antitumor Efficacy of Related Compounds

Compound NameCancer Cell LineGI50 (µM)
Compound XMDA-MB-43515.1
Compound YEKVX21.5
Target CompoundOVCAR-425.9

The biological activity of 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and inflammation pathways. Studies suggest that thiadiazole derivatives can modulate the activity of protein kinases and other targets relevant in cancer and inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiourea derivatives that included the target compound. The results indicated potent antibacterial and anticancer activities, with specific focus on their structure–activity relationships (SAR). The findings emphasized the importance of substituents on the thiadiazole ring in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves multi-step reactions. Key steps include:

  • Cyclization : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under reflux with POCl₃ .
  • Alkylation : Introduction of the sulfanyl group using 2-oxo-2-phenylethylthiol in the presence of bases like triethylamine .
  • Coupling : Final urea formation via reaction with tert-butyl isocyanate.
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and temperature (70–90°C) improves yields. Purity is validated via HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

  • Methodology :

  • NMR Spectroscopy : Confirms structural integrity, particularly the tert-butyl group (δ ~1.3 ppm) and thiadiazole protons (δ ~8.5 ppm) .
  • HPLC/LC-MS : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., urea NH···O=C motifs) for structural validation .

Q. How do structural modifications (e.g., tert-butyl vs. phenyl groups) influence solubility and biological activity?

  • Methodology : Comparative studies show:

  • Solubility : The tert-butyl group enhances lipophilicity (logP ~3.2) compared to phenyl derivatives, improving membrane permeability .
  • Biological Activity : Substitutions at the thiadiazole-2-yl position modulate target affinity. For example, morpholino or pyridyl groups increase antimicrobial potency (MIC: 8–16 µg/mL) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodology :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Dose-Response Curves : Generate IC₅₀ values across ≥5 concentrations, validated via triplicate experiments .
  • Meta-Analysis : Compare data using platforms like PubChem to identify outliers due to assay conditions (e.g., pH, serum content) .

Q. What strategies optimize the compound’s stability under experimental storage conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C) .
  • Lyophilization : Store as a lyophilized powder at -20°C in argon-filled vials to prevent hydrolysis of the urea moiety .
  • Accelerated Stability Testing : Monitor degradation via HPLC under stress conditions (40°C/75% RH for 4 weeks) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

  • Methodology :

  • Computational Docking : Use AutoDock Vina to predict binding to targets like COX-2 or EGFR .
  • Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or amine linkers to modulate electron density and binding .
  • In Vivo Validation : Test lead compounds in zebrafish models for bioavailability and toxicity (LD₅₀ >100 mg/kg) .

Q. What experimental frameworks are recommended for assessing environmental impact or biodegradation pathways?

  • Methodology :

  • OECD Guidelines : Conduct ready biodegradability tests (OECD 301F) in activated sludge to measure half-life (t₁/₂) .
  • LC-MS/MS Metabolite Profiling : Identify transformation products (e.g., sulfoxide derivatives) in simulated wastewater .
  • Ecotoxicity Assays : Evaluate effects on Daphnia magna (EC₅₀) and soil microbiota (ISO 11269-2) .

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